molecular formula C10H7BrN2O B13696948 2-(2-Bromophenyl)imidazole-4-carbaldehyde

2-(2-Bromophenyl)imidazole-4-carbaldehyde

Cat. No.: B13696948
M. Wt: 251.08 g/mol
InChI Key: RDJRWUWSVDRKMX-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)imidazole-4-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound features a bromophenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the 4-position of the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)imidazole-4-carboxylic acid.

    Reduction: 2-(2-Bromophenyl)imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)imidazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromophenyl)imidazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s reactivity

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

2-(2-bromophenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13)

InChI Key

RDJRWUWSVDRKMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(N2)C=O)Br

Origin of Product

United States

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